molecular formula C9H8BrClO2 B2759288 4-Bromo-2-chlorophenyl propionate CAS No. 1850376-93-0; 849934-94-7

4-Bromo-2-chlorophenyl propionate

Cat. No.: B2759288
CAS No.: 1850376-93-0; 849934-94-7
M. Wt: 263.52
InChI Key: RLCIZFLAAOIPQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-chlorophenyl propionate (CAS 1850376-93-0) is an aromatic ester compound that serves as a versatile synthetic intermediate in organic and medicinal chemistry research . This high-purity building block features a benzene ring substituted with bromine at the 4-position and chlorine at the 2-position, which enables further selective functionalization for the development of more complex molecules . In scientific research, this compound is primarily valued as a key precursor in the synthesis of active molecules. It has documented applications in the development of insecticidal and acaricidal agents, where it is used to create derivatives such as O-ethyl-S-n-propyl-O-(4-bromo-2-chlorophenyl)-thiophosphoric acid ester . Furthermore, the 4-bromo-2-chlorophenyl molecular scaffold is recognized in pharmacological research for its promising biological activity. Scientific studies have shown that derivatives based on this scaffold exhibit potent in vitro inhibitory activity against Plasmodium falciparum , identifying them as potential candidates for novel anti-malarial and transmission-blocking agents . The presence of halogen substituents on the phenyl ring is known to enhance antimicrobial activity in such molecules . Researchers utilize this compound under rigorous laboratory conditions. It is typically synthesized via an esterification reaction of 4-bromo-2-chlorophenol with propionyl chloride in the presence of a base . As a standard laboratory chemical, it is intended for research applications by qualified personnel and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

(4-bromo-2-chlorophenyl) propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-2-9(12)13-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCIZFLAAOIPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=C(C=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
4-Bromo-2-chlorophenyl propionate is primarily used as an intermediate in the synthesis of various organic compounds. Its halogenated structure facilitates nucleophilic substitutions, which are essential in forming more complex molecules. For example, the compound can be utilized to synthesize insecticidal and acaricidal agents, which are critical in agricultural applications .

Table 1: Key Reactions Involving this compound

Reaction TypeProduct/Outcome
Nucleophilic substitutionSynthesis of insecticides and acaricides
EsterificationFormation of specialty chemicals
HydrolysisStudy of enzyme-catalyzed reactions

Biological Research

Enzyme-Catalyzed Reactions
In biological contexts, this compound is used to study enzyme-catalyzed reactions, particularly those involving ester hydrolysis. This application is crucial for understanding metabolic pathways and the mechanisms of enzymatic action.

Pharmacological Studies
The compound has potential biological activities that are currently under investigation. Its derivatives may possess antimicrobial, antifungal, and anti-inflammatory properties, making them candidates for further pharmacological research .

Agrochemical Applications

Development of Pesticides
The synthesis of this compound plays a vital role in developing new agrochemicals. It serves as a precursor for various pesticides that target specific pests while minimizing environmental impact. The compound's derivatives are being explored for their effectiveness in pest control strategies .

Case Study 1: Synthesis of Insecticides

A study demonstrated the use of this compound as an intermediate in synthesizing O-ethyl-S-n-propyl-O-(4-bromo-2-chlorophenyl)-thiophosphoric acid ester. This compound exhibited significant insecticidal activity against common agricultural pests, showcasing the practical application of this compound in agrochemicals .

Case Study 2: Enzyme Kinetics

Research involving the hydrolysis of this compound revealed insights into enzyme kinetics and substrate specificity. The compound was used to analyze the catalytic efficiency of various esterases, contributing to a better understanding of enzyme mechanisms and potential applications in drug metabolism studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Bromo-2-chlorophenol (BCP)

  • Source: A metabolite of the pesticide profenofos ().
  • Structure : Retains the halogenated aromatic ring (Br and Cl substituents) but lacks the propionate ester group.
  • Analytical Detection : Separated via TLC (thin-layer chromatography) using benzene:chloroform:ethyl acetate (40:40:20) solvent systems .

O-(4-Bromo-2-chlorophenyl) Phosphorothioates (Profenofos and Sulprofos)

  • Profenofos: Chemical Formula: C11H15BrClO3PS. Use: Broad-spectrum insecticide metabolized into BCP and other derivatives . Toxicity: Inhibits acetylcholinesterase in rats and humans in a dose-dependent manner .
  • Sulprofos :
    • Chemical Formula : C12H18BrClO2PS2.
    • Use : Insecticide with a distinct sulfur-containing side chain .

(4-Bromo-2-chlorophenyl)boronic Acid

  • Chemical Formula : C6H5BBrClO2.
  • Molecular Weight : 235.27 g/mol.
  • Applications : Used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, leveraging the boronic acid functional group .

Calcium/Sodium Propionate

Comparative Data Table

Compound CAS No. Molecular Formula Key Applications/Properties References
4-Bromo-2-chlorophenol (BCP) N/A C6H3BrClO Pesticide metabolite
Profenofos 41198-08-7 C11H15BrClO3PS Insecticide, acetylcholinesterase inhibitor
(4-Bromo-2-chlorophenyl)boronic acid 1046861-20-4 C6H5BBrClO2 Organic synthesis (cross-coupling)
Calcium Propionate 4075-81-4 C6H10CaO4 Food preservative (≥98% purity)

Key Research Findings

  • Structural Influence : Halogen substitutions (Br, Cl) enhance stability and bioactivity in pesticides but may increase toxicity risks .
  • Analytical Challenges : TLC and GC-MS are critical for detecting halogenated byproducts like 4-bromo-2-chlorophenyl derivatives in environmental samples .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-2-chlorophenyl propionate, and how can purity be optimized?

  • Methodology :

  • Esterification : React 4-bromo-2-chlorophenol with propionyl chloride in anhydrous conditions using a base (e.g., pyridine) to neutralize HCl byproducts.
  • Purification : Use silica gel column chromatography with a gradient of ethyl acetate/hexane. Monitor purity via TLC (silica gel, benzene:chloroform:ethyl acetate 40:40:20) .
  • Purity Assessment : Validate using HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS for volatile impurities.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and ester functionality.
  • IR Spectroscopy : Identify ester carbonyl (C=O) stretch at ~1730 cm1^{-1}.
  • Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structure determination using SHELXL (if crystalline) .

Q. What are the best practices for safe handling and storage of this compound?

  • Protocols :

  • Storage : Store at 0–6°C in amber glass vials to prevent photodegradation and hydrolysis .
  • Safety : Use fume hoods for synthesis; wear nitrile gloves and goggles due to potential irritancy (refer to SDS guidelines) .

Advanced Research Questions

Q. How can researchers resolve crystallographic data discrepancies during structure refinement?

  • Approach :

  • SHELXL Refinement : Use restraints for disordered atoms and anisotropic displacement parameters. Validate with R-factors and check for twinning using PLATON .
  • ORTEP Visualization : Confirm thermal ellipsoid orientations and intermolecular interactions via ORTEP-III .
    • Case Study : For electron density ambiguities, employ difference Fourier maps and iterative refinement cycles.

Q. What are the environmental degradation pathways of this compound, and how are metabolites identified?

  • Analytical Workflow :

  • Hydrolysis Studies : Incubate in aqueous buffers (pH 4–9) at 25–50°C. Monitor via LC-MS for propionic acid and 4-bromo-2-chlorophenol .
  • TLC Metabolite Profiling : Use silica plates with benzene:ethyl acetate (4:1) to separate polar metabolites (e.g., sulfate conjugates) .
    • Advanced Tools : Isotopic labeling (e.g., 14C^{14}C) for tracking degradation in soil/water systems .

Q. How can computational modeling predict biological interactions of this compound?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina to model binding to target enzymes (e.g., acetylcholinesterase for pesticidal analogs) .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict reactivity (e.g., hydrolysis rates) .
    • Validation : Compare computational results with in vitro bioassays (e.g., IC50_{50} measurements) .

Q. How to address contradictions in bioactivity data across studies?

  • Strategies :

  • Dose-Response Analysis : Use nonlinear regression to model EC50_{50} values, ensuring consistent assay conditions (pH, temperature).
  • Metabolite Interference : Test purified compound vs. crude mixtures to rule out confounding effects from degradation products .
    • Case Example : Discrepancies in enzyme inhibition may arise from residual solvents; validate via GC-MS .

Methodological Tables

Table 1 : Key Analytical Techniques for Degradation Studies

TechniqueApplicationReference
LC-MS/MSQuantify parent compound and metabolites
Isotopic LabelingTrack environmental fate
TLC-UVRapid screening of hydrolysis products

Table 2 : Computational Tools for Property Prediction

SoftwareApplicationReference
GaussianDFT optimization and reactivity
AutoDock VinaMolecular docking
SHELX/ORTEPCrystallographic refinement/visualization

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